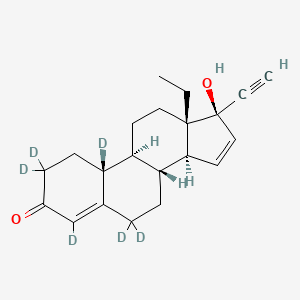

Gestodene D6

Overview

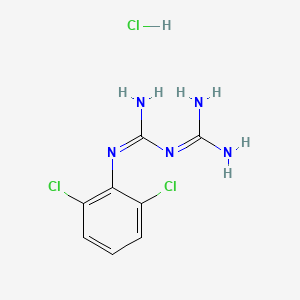

Description

Gestodene D6 is the deuterium labeled Gestodene . It is a progestogen hormonal contraceptive . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Synthesis Analysis

This compound is a click chemistry reagent . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis

The molecular formula of this compound is C21H20D6O2 . It has a molecular weight of 316.47 . The SMILES representation of this compound isCC[C@@]12C@C#C)([H])[C@@]3([H])C@C(C([2H])([2H])C3)=C([2H])C(C([2H])([2H])C4)=O)([H])CC1 . Chemical Reactions Analysis

This compound contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis

This compound has a molecular weight of 316.47 and a molecular formula of C21H20D6O2 . It is a solid substance that is soluble in methanol .Scientific Research Applications

Quantification in Human Plasma

Gestodene D6 has been utilized in a method involving liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the estimation of gestodene in human plasma. This method, which includes a solid-phase extraction from plasma and rapid derivatization, enables detection at sub-picogram levels and has been applied in pharmacokinetic studies (Saxena et al., 2014).

Receptor Binding and Transactivation Assays

Research has characterized gestodene's specific pharmacological profile through its binding affinities to various steroid hormone receptors. This characterization includes its affinity to progesterone, androgen, glucocorticoid, mineralocorticoid, and estrogen receptors, contributing to an understanding of its distinct pharmacological actions (Fuhrmann et al., 1995).

Binding to Receptor and Serum Proteins

A broad characterization of gestodene at the receptor level has been conducted, comparing its behavior in vitro with established progestogens. This includes studies on its kinetic uptake, dissociation from the myometrial progestone receptor, and binding affinities, providing insights into its potential therapeutic applications (Pollow et al., 1989).

Metabolism in Target Organs

Investigations into the metabolism of gestodene in target organs such as the breast and prostate have been carried out. These studies focus on its transformation into metabolites, potentially explaining estrogenic effects attributable to gestodene (Lemus et al., 2001).

Environmental Impact

Research has also been done on the environmental impact of gestodene, particularly on aquatic vertebrates. For instance, gestodene exposure has been shown to alter reproductive behavior and egg deposition in fish, highlighting its potential ecological consequences (Frankel et al., 2016).

Inhibition of Breast Cancer Cell Growth

A study revealed that gestodene inhibits the growth of human breast cancer cells, potentially mediated by the induction of transforming growth factor beta. This indicates its possible use in cancer therapy (Colletta et al., 1991).

Radioimmunoassay Development

The development of a radioimmunoassay for gestodene has enabled the measurement of its levels in human plasma, contributing to a better understanding of its pharmacokinetics and pharmacodynamics (Nieuweboer et al., 1989).

Clinical Experiences and Efficacy

Clinical experiences with gestodene, particularly in oral contraceptives, have been documented, providing insights into its efficacy, tolerability, and impact on lipid and carbohydrate metabolism (Shoupe, 1994).

Mechanism of Action

Target of Action

Gestodene D6, also known as Gestodene-d6, is a progestogen hormonal contraceptive . It selectively binds to the progesterone receptor over the estrogen receptor . The progesterone receptor is its primary target, and it plays a crucial role in regulating various functions such as menstrual cycles and pregnancy .

Mode of Action

This compound interacts with its primary target, the progesterone receptor, by binding to it . This binding activates the receptor, leading to transcriptional activity mediated by the progesterone receptor . It also weakly induces transcriptional activity mediated by the androgen receptor .

Biochemical Pathways

It is known that the activation of the progesterone receptor can lead to various downstream effects, including the regulation of gene expression and modulation of cellular functions .

Pharmacokinetics

This compound exhibits pharmacokinetic properties similar to progesterone . It is almost entirely metabolized before it leaves the body . The half-life of this compound is approximately 16 to 18 hours . The absorption of this compound in vitro is 99%, and in vivo, it is similar to progesterone .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a progestogen hormonal contraceptive . It increases the growth of MCF-7 cells when used at concentrations ranging from 0.1 to 1 µM . In contrast, gestodene (0.1 mg/kg) reduces tumor growth in an estrogen-dependent model of rat mammary tumors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, long-term use of combined oral contraceptives containing gestodene has been associated with alterations in glucose metabolism . .

Safety and Hazards

Gestodene D6 is suspected of damaging fertility or the unborn child . It may cause harm to breast-fed children . It is very toxic to aquatic life with long-lasting effects . Special instructions should be obtained before use . It should not be handled until all safety precautions have been read and understood .

Future Directions

Biochemical Analysis

Biochemical Properties

Gestodene D6 interacts with various biomolecules, primarily the progesterone receptor . It induces transcriptional activity mediated by the progesterone receptor, and weakly, the androgen receptor .

Cellular Effects

This compound has significant effects on cellular processes. It has been found to increase the growth of MCF-7 cells when used at concentrations ranging from 0.1 to 1 µM .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its binding to the progesterone receptor . This binding induces transcriptional activity mediated by the progesterone receptor, and to a lesser extent, the androgen receptor .

properties

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-17-hydroxy-7,8,9,11,12,14-hexahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,10,12-13,16-19,23H,3,5-9,11H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1/i5D2,6D2,13D,16D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGSPDASOTUPFS-PWFLSJGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])C=C[C@]4(C#C)O)CC)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

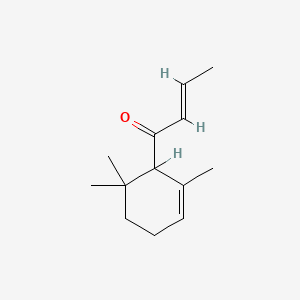

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Difluoromethoxy)phenyl]propan-1-one](/img/structure/B3025626.png)

![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B3025628.png)

![2-[(2,6-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3025629.png)

![(4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione](/img/structure/B3025631.png)

![7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol](/img/structure/B3025640.png)